Cusparine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-21-18-11-14(20-16-5-3-2-4-15(16)18)8-6-13-7-9-17-19(10-13)23-12-22-17/h2-5,7,9-11H,6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOVHWIYRZQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)CCC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331994 | |
| Record name | Cusparine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-92-0 | |
| Record name | 2-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cusparine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cusparine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUSPARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O6Z9S15DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Abundance and Origin of Cusparine
Botanical Sources and Distribution of Cusparine-Producing Species
This compound is primarily isolated from the bark of Galipea officinalis, also known by the synonym Cusparia febrifuga. benchchem.comdrugfuture.comhenriettes-herb.com This plant is a shrubby tree native to South America, specifically found in Colombia and Venezuela. kew.orghortipedia.com The bark of Galipea officinalis is traditionally known as Angostura bark. drugfuture.comhenriettes-herb.com While Galipea officinalis is the primary source, other species within the genus Galipea and the family Rutaceae are known to contain quinoline (B57606) alkaloids. wikipedia.orgnih.gov The Rutaceae family, in general, is a significant source of quinoline alkaloids. nih.govwikipedia.orgresearchgate.netthenaturopathicherbalist.com
A table summarizing the botanical sources of this compound is presented below:
| Botanical Name | Synonym(s) | Family | Native Distribution | Part Used (for this compound isolation) |
| Galipea officinalis J.Hancock | Cusparia febrifuga Humb. | Rutaceae | Colombia, Venezuela kew.orghortipedia.com | Bark benchchem.comdrugfuture.comhenriettes-herb.com |
| Angostura trifoliata (Willd.) T.S.Elias | Cusparia febrifuga Humb. ex DC., Cusparia officinalis Engl., Galipea officinalis Hancock wikipedia.org | Rutaceae | Colombia, Venezuela kew.org | Bark mccaa.org.mt |
Note: Some sources indicate Galipea officinalis Hancock as a synonym of Angostura trifoliata (Willd.) T.S.Elias, and both are listed as sources of this compound. wikipedia.orgmccaa.org.mt
Biosynthetic Pathways and Precursors of Quinoline Alkaloids Relevant to this compound
The biosynthesis of quinoline alkaloids, including this compound, involves complex enzymatic pathways within the plant. Quinoline alkaloids are derived from aromatic amino acids, primarily tryptophan and anthranilic acid. wikipedia.orgresearchgate.netresearchgate.net
Elucidation of Primary Metabolic Precursors
Research indicates that quinoline alkaloids are biosynthesized via the shikimic acid pathway, with chorismic acid serving as a key intermediate. brainly.in Specifically, anthranilic acid, a metabolite derived from tryptophan through a series of enzymatic reactions, is considered a precursor for quinoline alkaloids. researchgate.netresearchgate.netresearchgate.net Another important precursor is tryptophan itself. wikipedia.orgresearchgate.net
A simplified representation of the primary precursors is shown below:
| Precursor | Origin | Relevance to Quinoline Alkaloids |
| Tryptophan | Amino acid | Precursor wikipedia.orgresearchgate.net |
| Anthranilic acid | Metabolite of tryptophan, Nonproteinogenic amino acid researchgate.netresearchgate.netresearchgate.netrsc.org | Precursor researchgate.netresearchgate.netresearchgate.net |
| Chorismic acid | Intermediate in Shikimic acid pathway brainly.in | Precursor brainly.in |
Proposed Enzymatic Transformations and Pathway Intermediates
The biosynthesis of quinoline alkaloids involves condensation reactions and cyclization steps. The condensation between 3-hydroxyanthranilic acid (derived from tryptophan) and malonyl-SCoA, followed by cyclization, leads to the formation of the quinoline ring system. researchgate.net While the specific enzymatic steps directly leading to this compound are not explicitly detailed in the provided search results, the biosynthesis of other quinoline alkaloids provides insight into potential transformations.
Enzymatic transformations commonly involved in alkaloid biosynthesis pathways include amino acid decarboxylases, Mannich condensation enzymes, methyltransferases, and acyltransferases. rsc.org Oxidoreductases also play a crucial role in forming the parent ring systems of alkaloids. nih.gov Studies on the biosynthesis of other quinoline alkaloids, such as those in Cinchona species, have identified enzymes like medium-chain alcohol dehydrogenase and esterase involved in the pathway. acs.org Additionally, O-methyltransferases are known to be involved in the later steps of some quinoline alkaloid biosynthesis. acs.org
Based on the synthesis of this compound from precursors like 2-methyl-4-methoxyquinoline and piperonal, proposed enzymatic transformations would likely involve reactions that assemble these units or their biosynthetic equivalents. drugfuture.com
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of secondary metabolites, including alkaloids, is regulated at the genetic level. Studies on the regulation of other alkaloid biosynthetic pathways, such as isoquinoline (B145761) alkaloids, have identified transcription factors (TFs) like bHLH and WRKY families as key regulators. mdpi.comnih.gov These transcription factors can control the expression of multiple biosynthetic enzyme genes. pnas.orgoup.com While direct information on the genetic and molecular regulation specifically of this compound biosynthesis was not prominently found in the top search results, it is likely that similar regulatory mechanisms involving transcription factors and co-expressed gene clusters are involved in the biosynthesis of quinoline alkaloids in this compound-producing plants. oup.comnih.gov High-throughput sequencing technologies have facilitated the identification of genes and regulatory factors involved in alkaloid synthesis in various plants. mdpi.comnih.gov
Advanced Methodologies for Isolation and Purification of Cusparine from Complex Matrices
Chromatographic Techniques for High-Purity Isolation
Chromatography is a fundamental technique for separating complex mixtures into individual components based on their differential partitioning between a stationary phase and a mobile phase. hilarispublisher.comiipseries.org Various chromatographic methods are employed for the purification and analysis of natural products, including alkaloids like Cusparine. hilarispublisher.comwjahr.comwikipedia.orgiipseries.org
Thin-layer chromatography (TLC) can be used for preliminary separation and qualitative analysis of this compound in natural extracts. benchchem.com Column chromatography is a widely used preparative technique for isolating and purifying natural products. hilarispublisher.comwjahr.comwikipedia.orgiipseries.org This method separates compounds based on their differential adsorption and elution properties as they pass through a column packed with a stationary phase, such as silica (B1680970) gel. benchchem.comhilarispublisher.comiipseries.org For this compound, silica gel chromatography using a hexane/ethyl acetate (B1210297) gradient has been shown to elevate purity to over 98% in industrial batches. benchchem.com
High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation of a wide range of phytoconstituents, offering precise molecular identification, especially when coupled with mass spectrometry (LC-MS). benchchem.comiipseries.org HPLC can be used for both analytical purity assessment and preparative isolation of this compound. benchchem.comiipseries.org The separation is achieved by pumping the sample through a column packed with a stationary phase under high pressure, with detection of eluted compounds typically done using UV-visible or mass spectrometric detectors. hilarispublisher.comiipseries.org
Other chromatographic methods that can be applied in natural product isolation include gas chromatography (GC) for volatile compounds and high-speed counter-current chromatography (HSCCC) for efficient separation of compounds from crude samples. iipseries.orgnih.gov While specific detailed research findings on the application of every single chromatographic technique specifically for this compound were not extensively available, the general principles and applications of these methods in alkaloid isolation are well-established. hilarispublisher.comwjahr.comwikipedia.orgslideshare.net
Data on the purification of this compound using sequential crystallization and column chromatography indicates the effectiveness of these combined techniques:
| Method | Starting Purity | Final Purity |
| Crystallization (Ethanol/water) | Crude Extract | 85-90% |
| Silica Gel Chromatography (Hexane/ethyl acetate gradient) | 85-90% | >98% |
Note: This table is based on information regarding industrial batch purification protocols for this compound. benchchem.com
Extraction and Enrichment Strategies from Natural Sources
The extraction of alkaloids from plant materials is the initial step in obtaining this compound from its natural source, primarily the bark of Galipea officinalis. extrasynthese.comtripod.com Various extraction methods exist, and the choice often depends on the scale, the properties of the target compound, and the plant matrix. extrasynthese.comfrontiersin.orgwikipedia.orgslideshare.net
Most alkaloids are present in plants as salts of organic acids. wikipedia.org Extraction methods often exploit the difference in solubility of alkaloids and their salts in organic solvents and water. extrasynthese.comwikipedia.org
One common approach involves rendering the plant material alkaline by mixing it with substances like lime or ammonia (B1221849). extrasynthese.comslideshare.netslideshare.net This process frees the alkaloids from their salts, allowing them to be extracted using organic solvents such as ether or petroleum spirit. extrasynthese.comslideshare.net The organic extract containing the free alkaloids can then be shaken with aqueous acid, which converts the alkaloids back into water-soluble salts, leaving many impurities in the organic phase. extrasynthese.comwikipedia.org The aqueous acidic solution containing the alkaloid salts can then be made alkaline again to precipitate the free alkaloids, which can be separated by filtration or re-extraction with organic solvents. extrasynthese.comwikipedia.org This acid-base extraction process can be repeated to increase purity. wikipedia.org
Alternatively, the powdered plant material can be extracted directly with water or aqueous alcohol containing a dilute acid. extrasynthese.com This method extracts the alkaloid salts. Pigments and other unwanted materials can be removed by shaking with organic solvents like chloroform. extrasynthese.com The free alkaloids are then precipitated by adding an excess of sodium bicarbonate or ammonia and separated. extrasynthese.com
Traditional extraction methods include maceration, percolation, digestion, decoction, and Soxhlet extraction. frontiersin.orgslideshare.netslideshare.netnih.gov Modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are also employed for their efficiency and reduced solvent usage. hilarispublisher.comfrontiersin.orgnih.govmdpi.commdpi.com While these advanced methods are widely used for natural product extraction, specific detailed studies on their application solely for this compound were not prominently found in the search results. However, the general principles apply to alkaloid extraction from plant matrices. frontiersin.orgnih.gov
Enrichment strategies often involve concentrating the crude extract and then applying preliminary separation techniques, such as liquid-liquid partitioning based on pH, before employing more advanced chromatographic methods for high-purity isolation. wikipedia.orgjocpr.com Activity-guided fractionation, where extracts are monitored for a specific biological activity during the separation process, can also be used to enrich for compounds like this compound that possess such activities. ird.frasm.org
The extraction yield can be influenced by factors such as the solvent used, temperature, and extraction time. nih.govmdpi.com Different solvents have varying polarities and selectivities, impacting which compounds are extracted. nih.govwiley-vch.de
Sophisticated Structural Elucidation and Stereochemical Assignment of Cusparine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. researchgate.net For cusparine, with the molecular formula C19H17NO3, NMR provides the framework for its complete structural assignment. nih.govchemspider.comfda.govdrugfuture.com
Table 1: Expected NMR Data for this compound
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Methoxy (B1213986) (-OCH₃) | ~3.9-4.1 (s, 3H) | ~55-60 | Correlation to C-4 of quinoline (B57606) |
| Methylenedioxy (-O-CH₂-O-) | ~5.9-6.0 (s, 2H) | ~100-102 | Correlations to benzodioxole carbons |
| Ethyl Bridge (-CH₂-CH₂-) | ~2.8-3.2 (m, 4H) | ~30-40 | Cross-peaks between the two CH₂ groups in COSY |
| Quinoline Aromatic CH | ~7.0-8.5 (m) | ~100-150 | Various correlations confirming ring structure |
Note: This table represents expected values based on the known structure of this compound and general chemical shift ranges for similar functional groups. Actual experimental values may vary.
To unambiguously assign the structure of complex molecules like this compound, one-dimensional (¹H and ¹³C) NMR spectra are supplemented with multi-dimensional experiments.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the correlation between the two methylene groups of the ethyl bridge and the connectivity of protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms to which they are attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy protons to the C-4 carbon of the quinoline ring and from the ethyl bridge protons to carbons in both the quinoline and benzodioxole ring systems, thus confirming their connection.
Isotopic labeling is a powerful technique used to track the passage of atoms through a reaction or to aid in spectral assignment. wikipedia.org It involves replacing an atom (e.g., ¹²C or ¹H) with one of its isotopes (e.g., ¹³C or ²H/Deuterium). wikipedia.org While specific studies employing isotopic labeling for the structural elucidation of this compound are not prominent in the literature, the strategy remains applicable. For example, biosynthetic studies could utilize ¹³C-labeled precursors to determine how the carbon skeleton of this compound is assembled in the plant. In NMR, selective deuterium labeling could simplify complex proton spectra and help confirm assignments by removing specific signals and their corresponding couplings. wikipedia.orgnih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of a molecule's elemental composition. researchgate.net For this compound, HRMS is critical in confirming its molecular formula as C19H17NO3. nih.govchemspider.comfda.gov The precise measurement of the monoisotopic mass distinguishes it from other compounds that might have the same nominal mass but a different atomic composition.
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₇NO₃ | nih.govchemspider.comfda.gov |
| Average Mass | 307.349 Da | chemspider.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates compounds in a mixture before they are analyzed by the mass spectrometer. scielo.br This is particularly useful for identifying alkaloids like this compound within complex plant extracts. nih.goval-kindipublisher.com In a typical LC-MS analysis, the retention time from the chromatography column provides one layer of identification, while the mass spectrometer provides the molecular weight and fragmentation data for confirmation. scielo.br Tandem mass spectrometry (LC-MS/MS) can be used to further analyze the fragmentation patterns of the parent ion, yielding structural information that serves as a fingerprint for the compound. nih.govmjcce.org.mk The fragmentation of quinoline alkaloids often involves characteristic cleavages of the side chains and ring systems, which helps in their tentative identification during dereplication studies of natural products. nih.govdoaj.org
Chiroptical Spectroscopy for Absolute Configuration Assignment
Chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.govmdpi.com These methods are invaluable for determining the absolute configuration (the specific three-dimensional arrangement of atoms) of chiral compounds. nih.govnih.govspark904.nlspectroscopyeurope.com
Table of Mentioned Compounds
| Compound Name |
|---|
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-handed circularly polarized light. wikipedia.org This differential absorption is a hallmark of chiral molecules, making CD spectroscopy an invaluable tool for determining the absolute configuration and conformational features of such compounds. creative-proteomics.comcreative-biostructure.com
For this compound, which is structurally achiral, a CD spectrum would show no signal. fda.gov The molecule does not rotate plane-polarized light and absorbs left- and right-circularly polarized light equally, resulting in a null CD spectrum. While CD spectroscopy is crucial for assigning the absolute configuration of related chiral alkaloids, such as the tetrahydroquinoline alkaloid (-)-cuspareine which possesses a stereocenter, it serves to confirm the absence of chirality in this compound itself. researchgate.netnih.gov In some specialized cases, an induced circular dichroism (ICD) signal can be observed in an achiral molecule when it binds to a chiral host, but this is a reflection of the supramolecular environment rather than the intrinsic chirality of the molecule itself. researchgate.net
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov This technique involves directing X-rays at a single, high-quality crystal of the substance. The resulting diffraction pattern of the X-rays provides precise information about the arrangement of atoms in the crystal lattice. mdpi.com
For this compound, obtaining a suitable crystal allows for the unambiguous determination of its molecular structure. The analysis would confirm the planar quinoline ring system, the methoxy substituent at the C4 position, and the 2-(1,3-benzodioxol-5-yl)ethyl side chain at the C2 position. nih.gov Crucially, the crystallographic data would provide the precise bond lengths, bond angles, and torsion angles, offering an unequivocal confirmation of the molecule's achiral nature by showing the absence of any stereogenic centers. mdpi.com While finding a crystal of suitable quality can sometimes be a rate-limiting step, the structural information it provides is unparalleled in its accuracy and detail. nih.gov
Comparative Spectroscopic Analysis with Synthetic Standards
While X-ray crystallography provides a definitive solid-state structure, the identity of a natural product is rigorously confirmed by comparing its spectroscopic data with that of a synthetically prepared, unambiguous standard. acs.org This comparative analysis is crucial to ensure that the isolated compound's structure has been correctly assigned. The primary techniques used for this comparison are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govspringernature.com
The structure of this compound is elucidated using a combination of spectroscopic methods. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental formula of the compound, which for this compound is C₁₉H₁₇NO₃. nih.govebi.ac.uk
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy reveal the connectivity of the atoms. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon atoms, allow for the complete assembly of the molecular skeleton.
The ultimate proof of structure comes from the direct comparison of these spectra with those obtained from a synthetic sample of this compound. An exact match, or superimposable spectra, between the natural and synthetic samples confirms the structural assignment beyond any reasonable doubt. acs.org This process is also vital for correcting any previously misassigned spectral data in the literature. acs.org
Table 1: Spectroscopic Data for this compound
| Technique | Data Type | Observed Value |
|---|---|---|
| Molecular Formula | --- | C₁₉H₁₇NO₃ |
| Molecular Weight | g/mol | 307.34 |
| Melting Point | °C | 92 (polymorph A) |
| Optical Activity | --- | None |
| Stereochemistry | --- | Achiral |
(Data sourced from PubChem and other chemical databases) fda.govnih.gov
Structure Activity Relationship Sar Investigations of Cusparine and Its Derivatives
Correlating Structural Motifs with Biological Modulatory Effects
The biological activities reported for Cusparine include antiviral, antimalarial, anti-leishmanial, potential anticancer, anti-inflammatory, antispasmodic, and sympathomimetic effects. benchchem.com The quinoline (B57606) core is a privileged scaffold in medicinal chemistry, contributing to a wide range of biological activities observed in many natural and synthetic compounds. wikipedia.orgresearchgate.netnih.govresearchgate.netarabjchem.org
While specific SAR data detailing how modifications to this compound's structure impact each of its reported activities are not explicitly provided, the general principles of quinoline SAR can be considered. The presence and position of substituents on the quinoline ring system and the nature of the side chain attached to it are known to influence the biological profile of quinoline alkaloids. researchgate.netnih.gov
For example, studies on other quinoline derivatives have shown that variations in substituents can affect activity against various targets, including enzymes and receptors involved in different disease pathways. researchgate.netnih.govarabjchem.org The methoxy (B1213986) group and the methylenedioxyphenethyl chain in this compound's structure are specific functional groups that likely play a role in its interactions with biological targets. benchchem.com The lipophilicity, electronic properties, and steric bulk of these substituents, as well as any modifications made to them or the quinoline core, would be expected to influence binding affinity and biological response.
Limited in silico studies on this compound have explored its interaction with SARS-CoV-2 proteases, suggesting a potential antiviral mechanism. benchchem.comnih.govresearchgate.netnih.govbibliomed.orgbsmiab.org Molecular docking studies indicated binding to the papain-like protease with moderate affinity. benchchem.com While a quantitative structure-activity relationship (QSAR) analysis for antiviral activity against SARS-CoV-2 was reported as negative for this compound itself, potentially due to pharmacokinetic properties, the structural basis for its moderate binding affinity in docking simulations warrants further investigation. benchchem.com
The anti-leishmanial activity of this compound has been noted as comparable to skimmianine, another quinoline alkaloid, although less potent than some synthetic quinoline derivatives. benchchem.com This suggests that while the quinoline scaffold is important for this activity, the specific substituents influence potency.
Further detailed SAR investigations involving systematic modifications of the this compound structure and evaluation of the resulting compounds across its reported biological activities would be necessary to establish clear correlations between specific structural motifs and modulatory effects. Such studies could involve altering the position or nature of the methoxy group, modifying the methylenedioxyphenethyl side chain, or making changes to the tetrahydroquinoline core.
Rational Design Principles for Novel this compound-Inspired Scaffolds
Rational drug design involves the design of new molecules based on the understanding of the relationship between chemical structure and biological activity, often utilizing knowledge of the target molecule's binding site. benchchem.combibliomed.orggardp.org While specific examples of rational design principles applied directly to creating novel this compound-inspired scaffolds are not detailed in the provided texts, the general strategies used in designing quinoline-based drugs can be applied.
The quinoline scaffold is considered a versatile framework for drug discovery due to its ability to interact with various biological targets. researchgate.netnih.govresearchgate.net Rational design starting from a quinoline alkaloid like this compound would typically involve:
Identification of Key Pharmacophores: Determining which parts of the this compound molecule are essential for its observed biological activities. This could involve synthesizing truncated versions or derivatives with specific functional groups removed or altered.
Target-Based Design: If a specific biological target for a this compound activity is identified (like viral proteases benchchem.comnih.govnih.gov), the 3D structure of the target can be used to design ligands that fit optimally into the binding site and maximize favorable interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking).
Structure-Based Modifications: Based on SAR data (even from related quinolines) and computational modeling, specific modifications can be planned to enhance potency, selectivity, or pharmacokinetic properties. This might involve introducing electron-donating or withdrawing groups, altering the length or flexibility of side chains, or incorporating bioisosteres.
Hybridization: Combining the this compound scaffold or key pharmacophores with structural features from other bioactive molecules to create hybrid compounds with potentially improved or dual activities. This approach is common in quinoline drug design. researchgate.net
The in silico studies on Cuspareine (B12725082) (a related alkaloid) and its ionic liquids interacting with SARS-CoV-2 protease provide an example of how computational approaches can inform the design of modified structures (ionic liquids in this case) to potentially improve properties like solubility while maintaining or enhancing interaction with a target. nih.govnih.gov
Computational Chemistry and in Silico Approaches in SAR Analysis
Computational chemistry and in silico approaches play a significant role in modern SAR analysis and drug discovery by providing insights into molecular properties, interactions with targets, and predicting biological activity. wikipedia.orgresearchgate.netbsmiab.orgphcog.comjapsonline.com These methods can complement experimental studies and help prioritize compounds for synthesis and testing. bsmiab.orgjapsonline.com
Molecular Docking Simulations
Molecular docking is a widely used in silico technique to predict the preferred orientation (binding mode) of a ligand (like this compound or its derivatives) when bound to a protein or other biological target. nih.govjapsonline.comuctm.edu It estimates the binding affinity between the ligand and the target, often expressed as a docking score or binding energy. nih.govnih.govbsmiab.orguctm.edu
Molecular docking has been applied to study the interaction of this compound with SARS-CoV-2 proteases. benchchem.comnih.govresearchgate.netnih.govbibliomed.orgbsmiab.org Studies reported that this compound can bind to the papain-like protease (PLpro) of SARS-CoV-2, with one study showing a binding energy of -7.8 kcal/mol, which was reported as outperforming Remdesivir (-7.6 kcal/mol) in that specific analysis. benchchem.com Another study on Cuspareine-based ionic liquids reported binding energies with the 6LU7 protease (SARS-CoV-2 main protease) ranging from -7.20 kcal/mol. nih.govnih.gov These docking results suggest potential interactions that could underlie antiviral activity and can guide further investigation and structural modification. nih.govnih.gov
Docking simulations help visualize the key amino acid residues in the binding site that interact with different parts of the ligand, providing structural insights for SAR. nih.govnih.gov By docking a series of this compound derivatives, researchers could analyze how changes in substituents affect the predicted binding mode and affinity, thus building a docking-based SAR model. frontiersin.org
Mechanistic Dissection of Cusparine S Biological Activities Preclinical Focus
Molecular Targets and Pathways of Action
Cusparine exerts its effects through interactions with various molecular targets and modulation of cellular signaling pathways. Studies indicate its involvement in enzyme inhibition, receptor interactions, and the regulation of key cellular processes like inflammation and cell survival. mdpi.com
Enzyme Inhibition (e.g., COX-2, Viral Proteases)
This compound has been shown to inhibit certain enzymes involved in disease processes. One notable target is Cyclooxygenase-2 (COX-2), an enzyme centrally involved in inflammatory pathways. mdpi.com While the exact reaction pathways for its anti-inflammatory effects are still being clarified, the link to COX-2 inhibition has been noted. benchchem.com
Furthermore, research has explored this compound's potential as an antiviral agent through its interaction with viral proteases. Molecular docking studies have suggested that this compound-based ionic liquids could effectively interact with viral proteases, hinting at a mechanism for inhibiting viral replication, particularly in the context of viruses like SARS-CoV-2. benchchem.com However, conflicting results have been observed in some in silico studies regarding its protease inhibition and predicted antiviral activity, potentially due to pharmacokinetic properties. benchchem.com Despite this, moderate binding affinity to SARS-CoV-2 papain-like protease has been demonstrated in some studies. benchchem.com
Receptor Interactions (e.g., Adrenergic Receptors)
This compound's biological effects also involve interactions with cellular receptors. Its sympathomimetic effects, for instance, are mediated through its interaction with adrenergic receptors. benchchem.com This interaction can lead to an increased release of norepinephrine (B1679862), influencing physiological responses regulated by the sympathetic nervous system. benchchem.comcvphysiology.com Adrenergic receptors are G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine (B1671497) and play a role in regulating the sympathetic nervous system and processes like smooth muscle contraction and heart rate. cvphysiology.comwikipedia.orgnih.gov
Modulation of Cellular Signaling Pathways (e.g., Inflammation, Cell Survival)
This compound has been observed to influence cellular signaling pathways, particularly those related to inflammation and cell survival. mdpi.combenchchem.com Its anti-inflammatory effects are an area of ongoing research, with a noted link to COX-2 inhibition. benchchem.com Beyond inflammation, studies suggest that this compound can impact signaling pathways that govern cell survival. benchchem.com The specific pathways involved in these effects are subjects of current investigation. benchchem.com
Cellular Responses and Pharmacodynamics
Preclinical studies have investigated the cellular-level responses induced by this compound, providing insights into its pharmacodynamic properties. These include its effects on smooth muscle activity and its influence on fundamental cellular processes like cell cycle progression and apoptosis.
Effects on Smooth Muscle Contraction
This compound has demonstrated effects on smooth muscle tissue. It acts as an antispasmodic by inhibiting smooth muscle contractions. benchchem.com Smooth muscle contraction is a complex process triggered by various stimuli and involving the influx of calcium ions and the interaction of actin and myosin filaments. reactome.orgmedbullets.com The ability of this compound to inhibit these contractions suggests a potential mechanism for addressing conditions involving excessive smooth muscle activity. benchchem.com
Influence on Cell Cycle Progression and Apoptosis in Cellular Models
Research indicates that this compound can influence cell cycle progression and induce apoptosis (programmed cell death) in cellular models. mdpi.combenchchem.com Evidence suggests that this compound can modulate the cell cycle, potentially leading to increased apoptosis in certain cell types, such as cancer cells. benchchem.commdpi.com Cell cycle modulation and the induction of apoptosis are key mechanisms explored in the context of potential therapeutic agents, particularly in oncology research. researchgate.netajol.info
While the search results provide evidence for these activities, specific quantitative data (e.g., IC50 values for enzyme inhibition or precise percentages of cells in different cell cycle phases) directly attributable to this compound in a format suitable for a detailed interactive table is not consistently present across the provided snippets. However, the types of activities can be summarized.
Summary of Preclinical Biological Activities of this compound
| Activity | Observed Effect | Relevant Section |
| Enzyme Inhibition | COX-2 inhibition, Interaction with viral proteases | 7.1.1 |
| Receptor Interactions | Interaction with adrenergic receptors | 7.1.2 |
| Modulation of Signaling Pathways | Influence on inflammation and cell survival pathways | 7.1.3 |
| Smooth Muscle Effects | Inhibition of smooth muscle contractions | 7.2.1 |
| Cellular Responses | Influence on cell cycle, Induction of apoptosis | 7.2.2 |
This table summarizes the categories of preclinical biological activities reported for this compound based on the provided information.
Antiviral Mechanisms in in vitro Systems (e.g., SARS-CoV-2)
Preclinical studies indicate that this compound exhibits antiviral properties, including against viruses such as SARS-CoV-2. benchchem.com Research suggests that this compound may interact with viral proteases, positioning it as a potential antiviral agent. benchchem.com The inhibition of viral proteases is a known strategy in antiviral therapy, as these enzymes are crucial for the processing of viral polyproteins and the subsequent assembly of new virions. While the specific viral proteases targeted by this compound in the context of SARS-CoV-2 are not detailed in the currently available search information, the reported interaction with this class of enzymes suggests a potential mechanism by which this compound could interfere with the viral replication cycle in in vitro systems. Further research is needed to fully elucidate the precise molecular targets and the extent of this antiviral activity against SARS-CoV-2 and other viruses.
Antimalarial Mechanisms (e.g., Cytotoxic Effects on Plasmodium Species)
This compound has demonstrated significant antimalarial activity in preclinical settings, with reported efficacy even against resistant strains of malaria. benchchem.com As a quinoline (B57606) alkaloid, it belongs to a class of compounds known for their antimalarial properties, which include historically significant drugs like Quinine. benchchem.comnih.gov While the exact, detailed mechanism of this compound's antimalarial action against Plasmodium species is not explicitly provided in the search results, studies evaluating potential antimalarial compounds often assess their cytotoxic effects on the parasite. nih.govparahostdis.org The cytotoxicity to Plasmodium species is a key indicator of a compound's ability to kill or inhibit the growth of the malaria parasite. Other quinoline derivatives like Chloroquine are known to exert their antimalarial effect by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. preprints.org While it is plausible that this compound, being a quinoline alkaloid, might share some mechanistic similarities with other compounds in this class, this requires specific investigation. The reported antimalarial activity, particularly against resistant strains, highlights its potential and the need for further studies to pinpoint its specific molecular targets and mechanisms within the Plasmodium parasite.
Pharmacological Spectrum in Preclinical Models Mechanistic & Conceptual
Antiviral Research: Focus on Molecular Interaction Studies
Research into the antiviral potential of Cusparine has included investigations into its molecular interactions with viral targets. While specific detailed molecular interaction studies for this compound against a broad range of viruses were not extensively found in the provided search results, the broader class of quinoline (B57606) alkaloids has shown antiviral activity, including against SARS-CoV researchgate.netnih.govnih.gov. Studies on other compounds have utilized molecular docking simulations to understand ligand-protein interactions crucial for antiviral activity. For instance, a study on a different antiviral compound, CW-33, and its analogues, explored their molecular interaction with the NS2B-NS3 protease of the Japanese encephalitis virus, indicating the importance of specific functional groups and interactions like hydrogen bonding and hydrophobic contacts for antiviral efficacy. nih.gov Another study highlighted in-silico studies of inhibitory compounds, including this compound, against protease enzymes of SARS-CoV-2, listing this compound with its PubChem ID (442893) as one of the phytochemical inhibitory compounds investigated. researchgate.net This suggests that computational approaches are being used to explore how this compound might interact with key viral proteins.
Antimalarial Research: Mechanistic Insights from in vitro and in vivo Models
This compound, as a quinoline alkaloid, is part of a chemical class with established antimalarial properties, most notably exemplified by quinine. nih.gov Preclinical research on quinoline derivatives has involved both in vitro and in vivo models to understand their efficacy and mechanisms of action against Plasmodium parasites. Studies on other natural compounds with antimalarial activity have investigated mechanisms such as the inhibition of hemozoin formation and the inhibition of isoprenoid biosynthesis in Plasmodium falciparum cultures. nih.govscielo.br In vivo models, such as the Plasmodium berghei chemosuppression model in mice, are commonly used to evaluate the efficacy of potential antimalarials. nih.govmdpi.com While direct detailed mechanistic insights specifically for this compound from in vitro and in vivo models were not prominently featured in the provided results, the activity of related quinoline compounds against Plasmodium species in these preclinical settings supports the rationale for investigating this compound's antimalarial potential and its potential mechanisms, which could involve disrupting essential parasitic processes. The effectiveness of related compounds against resistant malaria strains has also been noted. benchchem.com
Anticancer Research: Exploratory Studies on Cellular Pathways and Apoptosis
Exploratory studies have investigated the potential of this compound and related quinoline alkaloids in anticancer research, focusing on their effects on cellular pathways and the induction of apoptosis. researchgate.netresearchgate.netnih.govfoodandnutritionjournal.orgfrontiersin.orgoaepublish.com Anticancer drugs often exert their effects by modulating cellular signaling pathways and inducing programmed cell death (apoptosis) in cancer cells. frontiersin.orgmdpi.com Research in this area explores various mechanisms, including the modulation of pro-apoptotic and anti-apoptotic proteins (such as the Bcl-2 family), activation of caspase cascades, and interference with pathways involved in cell proliferation and survival like MAPK, NF-κB, and Wnt signaling. foodandnutritionjournal.orgfrontiersin.orgmdpi.comnih.gov Preclinical studies on other phytochemicals have demonstrated the induction of apoptosis through mechanisms involving mitochondrial pathways, release of cytochrome c, and activation of caspases. frontiersin.orgmdpi.comnih.gov Some compounds have shown anticancer properties by enhancing pro-apoptotic signals and affecting calcium concentration in cells. foodandnutritionjournal.org While specific detailed findings on this compound's impact on these precise pathways and its ability to induce apoptosis were not extensively detailed in the provided search results, the investigation of quinoline alkaloids in anticancer research often centers on these fundamental cellular processes. researchgate.netresearchgate.netnih.gov
Anti-inflammatory Research: Investigating Molecular Mediators of Inflammation
This compound's potential as an anti-inflammatory agent has been explored through investigations into its effects on molecular mediators of inflammation. researchgate.netnih.gov The inflammatory response involves a complex network of molecular mediators, including prostaglandins, leukotrienes, cytokines, and chemokines, which are produced by various cells, including macrophages and neutrophils. frontiersin.orgnih.govmdpi.com Anti-inflammatory compounds can act by inhibiting the synthesis or action of these mediators or by promoting the production of pro-resolving mediators. nih.govdovepress.com Studies on other natural compounds have investigated their interference with enzymes involved in lipid mediator biosynthesis, such as cyclooxygenases (COX) and lipoxygenases (LOX). frontiersin.orgdovepress.com Modulation of inflammatory signaling pathways like NF-κB and p38 MAPK has also been identified as a mechanism for anti-inflammatory effects. dovepress.com While specific research detailing this compound's direct interaction with these molecular targets was not found, the broader pharmacological studies on quinoline alkaloids suggest a basis for investigating its influence on the complex cascade of inflammatory mediators.
Investigation of Sympathomimetic and Antispasmodic Effects in Preclinical Systems
Preclinical investigations have also explored the sympathomimetic and antispasmodic effects of this compound. benchchem.comrushim.ru Sympathomimetic effects mimic the actions of the sympathetic nervous system, often involving interaction with adrenergic receptors and influencing the release of neurotransmitters like norepinephrine (B1679862). benchchem.commdpi.comnih.govnih.gov Antispasmodic effects involve the relaxation of smooth muscles, which can occur through various mechanisms, including the inhibition of neurotransmitters, modulation of ion channels (such as potassium or calcium channels), or blocking of receptors in smooth muscle tissue. imrpress.comnih.gov Some natural products exert antispasmodic effects by activating ATP-dependent potassium channels or inhibiting calcium channels. imrpress.comnih.gov this compound has been noted to act as an antispasmodic by inhibiting smooth muscle contractions and its sympathomimetic effects may be mediated through interaction with adrenergic receptors, leading to increased norepinephrine release. benchchem.com Studies on other compounds have utilized in vivo models, such as castor oil-induced diarrhea in mice for evaluating antidiarrheal and antispasmodic potential, and ex vivo experiments using isolated intestinal tissues to investigate the underlying mechanisms. imrpress.com
Metabolism and Pharmacokinetic Considerations in Preclinical Studies
in vitro Metabolic Stability and Biotransformation Pathways
In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be processed in the body, primarily by the liver. wikipedia.org These tests measure the rate at which a compound is broken down (biotransformed) by liver enzymes, typically using preparations like liver microsomes or hepatocytes. researchgate.net The results, often expressed as the compound's half-life (t½) and intrinsic clearance (CLint), help predict its in vivo half-life and bioavailability.
For quinoline (B57606) alkaloids, metabolic instability can be a significant challenge, limiting their development. researchgate.net The primary routes of biotransformation involve Phase I reactions (like oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). researchgate.net Studies on 2-substituted quinolines, a class to which Cusparine belongs, show that common metabolic pathways include hydroxylation of the side chain and quinoline ring, followed by conjugation with glucuronic acid in hepatocyte incubations. researchgate.net Cytochrome P450 (CYP) enzymes, such as CYP1A1, CYP2A6, and CYP2B1, have been identified as key players in the hydroxylation of some quinoline structures. researchgate.net
Table 1: Representative in vitro Metabolic Pathways for Quinoline Alkaloids This table illustrates common pathways observed for the quinoline alkaloid class; specific pathways for this compound require empirical validation.
| Phase | Reaction Type | Description | Potential Enzymes Involved |
| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group to the alkaloid structure, increasing its water solubility. | Cytochrome P450 (CYP) family (e.g., CYP1A1, CYP2A6, CYP2B1) |
| Phase I | Demethylation | Removal of a methyl (-CH3) group, often from a methoxy (B1213986) (-OCH3) substituent. | Cytochrome P450 (CYP) family |
| Phase II | Glucuronidation | Attachment of glucuronic acid to a hydroxyl group, creating a highly water-soluble conjugate for excretion. | UDP-glucuronosyltransferases (UGTs) |
| Phase II | Sulfation | Attachment of a sulfonate group, another common pathway to increase water solubility for elimination. | Sulfotransferases (SULTs) |
| --- | Glutathione Conjugation | Some quinolines with reactive functional groups may be conjugated with glutathione, a key detoxification pathway. | Glutathione S-transferases (GSTs) |
pH-Dependent Stability and Degradation Pathways
The stability of a chemical compound can be significantly influenced by pH, which is a critical factor for drugs intended for oral administration as they must survive the highly acidic environment of the stomach (pH 1-3) and transition to the more neutral or slightly alkaline conditions of the intestine (pH 6-8). scribd.comucl.ac.uk The ionization state of a molecule changes with pH, which can expose it to different degradation pathways like hydrolysis or oxidation. scribd.com
in vivo Disposition Studies in Animal Models (Absorption, Distribution, Excretion)
In vivo studies in animal models (e.g., mice, rats) are essential to understand the complete ADME profile of a compound in a living organism. sci-hub.boxnih.gov These studies track the concentration of the drug in blood, tissues, and excreta over time following administration.
While specific in vivo pharmacokinetic data for this compound is not available, a study on another quinoline alkaloid, 2-(quinoline-8-carboxamido)benzoic acid (2-QBA), in mice provides a relevant example. Following oral administration, 2-QBA demonstrated high absolute bioavailability (68.3–83.7%), indicating it is well-absorbed. nih.gov The study also observed secondary peaks in plasma concentration several hours after dosing, which, along with the identification of glucuronide metabolites, suggested that the compound undergoes enterohepatic circulation (where a drug is excreted in the bile, metabolized in the intestine, and then reabsorbed). nih.gov This reabsorption process contributed to a longer elimination half-life for the orally administered drug compared to intravenous administration. nih.gov Such disposition patterns would need to be investigated to understand the full pharmacokinetic profile of this compound.
Application of Isotopic Labeling for Tracking
Isotopic labeling is a powerful technique used to track the movement and transformation of a compound within a biological system. nih.gov By replacing one or more atoms in the molecule (e.g., replacing ¹²C with ¹³C or ¹⁴C, or ¹H with ³H) with a detectable isotope, researchers can precisely follow the parent compound and its metabolites through absorption, distribution into various tissues, and final excretion. nih.govresearchgate.net
This technique is invaluable for creating a complete picture of a drug's fate. For example, quantitative whole-body autoradiography using a radiolabeled compound can visualize its distribution and accumulation in specific organs and tissues. researchgate.net While no studies have been published on the use of isotopically labeled this compound, this methodology would be the gold standard for definitively determining its tissue distribution, metabolic pathways, and routes and rates of excretion in preclinical animal models.
Identification of Metabolites and Their Biological Relevance
When a parent drug is metabolized, the resulting compounds, or metabolites, may have their own biological activity or toxicity. Identifying these metabolites is a critical part of preclinical development. As noted, studies on related quinoline alkaloids have identified glucuronide conjugates as major metabolites. researchgate.netnih.gov The formation of these conjugates is a detoxification mechanism that facilitates the excretion of the compound.
Advanced Analytical Methodologies for Cusparine Research in Complex Biological Samples
Quantitative Analysis Techniques
Quantitative analysis of cusparine, particularly at low concentrations in biological fluids or plant tissues, relies on powerful chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods utilized for their precision, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of alkaloids like this compound in various preparations. uobasrah.edu.iqresearchgate.net A typical HPLC method is developed to ensure specificity, allowing for the separation of this compound from other related alkaloids and endogenous components within a sample matrix. uobasrah.edu.iqtruman.edu
The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For alkaloids, reverse-phase chromatography using a C18 or C8 column is common. nih.govijprajournal.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode to achieve optimal separation. nih.govijprajournal.com
Detection is frequently performed using a Diode-Array Detector (DAD) or a UV-Vis detector, as the quinoline (B57606) structure of this compound exhibits strong ultraviolet absorbance. truman.edunih.gov Method validation is a critical step, performed according to guidelines from the International Council for Harmonisation (ICH), to ensure the reliability of the results. researchgate.netjournalbji.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The establishment of a linear relationship between the concentration of the analyte and the detector response over a specified range. researchgate.net
Precision: Assessed at both intra-day and inter-day levels to determine the closeness of repeated measurements. researchgate.net
Accuracy: The measure of how close the experimental value is to the true value, often determined through recovery studies. journalbji.com
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. researchgate.net
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. researchgate.net
The following table illustrates typical validation parameters for an HPLC-UV method developed for the quantification of a natural product.
Table 1: Illustrative HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (R²) | > 0.999 | 0.9995 |
| Range (µg/mL) | Defined by linearity | 1 - 100 |
| Intra-day Precision (%RSD) | < 2% | 1.1% |
| Inter-day Precision (%RSD) | < 2% | 1.5% |
| Accuracy (Recovery %) | 98 - 102% | 99.5% |
| LOD (µg/mL) | Signal-to-Noise > 3:1 | 0.15 |
| LOQ (µg/mL) | Signal-to-Noise > 10:1 | 0.50 |
This table is generated based on typical validation data found in analytical chemistry literature for natural products. uobasrah.edu.iqresearchgate.net
For the analysis of this compound at trace levels, which is often required for pharmacokinetic studies in biological matrices like plasma or urine, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. nih.govnih.gov These techniques offer superior sensitivity and selectivity compared to HPLC with UV detection. nih.gov
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. An electrospray ionization (ESI) source is commonly used to ionize the this compound molecule as it elutes from the LC column before it enters the mass analyzer. nih.gov
For quantitative analysis, a triple quadrupole mass spectrometer is often employed, operating in Multiple Reaction Monitoring (MRM) mode. This approach involves monitoring a specific precursor-to-product ion transition for the analyte, which provides exceptional specificity and reduces background noise. nih.gov This allows for the accurate quantification of this compound even in the presence of co-eluting interferences from a complex biological matrix. nih.gov The method is validated for the same parameters as HPLC, but typically achieves much lower LOD and LOQ values, often in the picogram (pg/mL) to low nanogram (ng/mL) range. nih.govnih.gov
Table 2: Comparison of Detection Limits for Analytical Techniques
| Technique | Typical Limit of Quantitation (LOQ) | Application Focus |
|---|---|---|
| HPLC-UV | ~0.5 µg/mL | Quality control, analysis of extracts |
| LC-MS/MS | ~0.1 ng/mL | Trace analysis, bioanalysis, pharmacokinetics |
This table provides a general comparison based on data from analytical literature. uobasrah.edu.iqnih.govnih.gov
Sample Preparation Strategies for Biological Matrices
The primary goal of sample preparation is to extract this compound from the complex biological matrix (e.g., plasma, tissue homogenate, or plant material) and remove interfering substances that could compromise the analytical measurement. researchgate.net The choice of method depends on the nature of the sample and the analyte's physicochemical properties.
For plant materials, such as the bark of Galipea officinalis where this compound is found, initial steps involve drying and grinding the material to increase the surface area for extraction. researchgate.netwisc.edu A common technique for alkaloid extraction is Ultrasound-Assisted Extraction (UAE), which uses solvents like methanol or ethanol, often acidified with a small amount of acid (e.g., hydrochloric acid or formic acid) to ensure the alkaloids are in their protonated, more soluble salt form. diva-portal.orgnih.gov
For biological fluids like plasma or urine, several strategies are employed:
Protein Precipitation (PPT): A simple and rapid method where a large excess of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing this compound is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). By adjusting the pH of the aqueous phase, alkaloids like this compound can be selectively extracted. At a basic pH, the alkaloid is in its neutral form and partitions into the organic layer, leaving polar interferences behind.
Solid-Phase Extraction (SPE): This is a highly effective and selective method for sample clean-up. bund.de The sample is passed through a cartridge containing a solid adsorbent. For this compound, a reverse-phase (e.g., C18) or a cation-exchange sorbent could be used. Interfering compounds are washed away, and the retained this compound is then eluted with a small volume of an appropriate solvent. nih.govbund.de This not only cleans the sample but can also concentrate the analyte, improving detection limits.
Quality Control and Data Reporting Standards in Natural Product Research
Ensuring the reliability and reproducibility of data in natural product research is paramount. This is achieved through stringent quality control (QC) measures and adherence to standardized data reporting practices. researchgate.netresearchgate.net
Quality control must be implemented at every stage, from the collection and authentication of the raw plant material to the final analytical measurement. researchgate.net For this compound research, this includes:
Botanical Authentication: Proper identification of the plant source (Galipea officinalis) to prevent adulteration.
Reference Standards: The use of a well-characterized, high-purity reference standard of this compound is essential for accurate quantification.
Method Validation: As detailed previously, all analytical methods must be thoroughly validated to prove they are fit for purpose. researchgate.netjournalbji.com
System Suitability Tests: These are performed before each analytical run to ensure the chromatographic system is performing correctly. Parameters like peak resolution, tailing factor, and injection precision are monitored.
Data reporting must be comprehensive and transparent to allow for independent verification and replication of the research. nih.gov In line with guidelines for reporting analytical studies, a publication on this compound analysis should clearly describe:
All details of the sample preparation, including solvents, volumes, and extraction times.
Complete chromatographic and mass spectrometric conditions (column type, mobile phase composition, flow rate, ion source parameters, MRM transitions, etc.). nih.gov
Full results of the method validation, including linearity ranges, precision, accuracy, LOD, and LOQ. researchgate.net
The source and purity of the reference standard used.
The use of chemometric tools, such as creating a UPLC fingerprint, can also serve as a quality control measure to assess the consistency of different batches of plant extracts. nih.gov This holistic approach ensures the data generated is robust, reliable, and contributes meaningfully to the scientific understanding of this compound.
Chemical Biology Investigations and Translational Research Perspectives
Cusparine as a Molecular Probe for Biological Systems
Molecular probes are small molecules utilized to study biological systems by interacting with specific targets, thereby perturbing or reporting on biological processes. While direct labeling or reporting applications of this compound as a classical molecular probe are not extensively documented in the provided search results, its known biological interactions position it as a valuable subject for investigations using chemical biology approaches, potentially revealing insights into specific pathways.
This compound has demonstrated effects on cellular signaling pathways related to inflammation and cell survival, areas of ongoing research. wikidata.org Its suggested inhibition of certain enzymes involved in disease processes, although specific targets require further investigation, indicates a level of molecular specificity that is fundamental to the concept of a molecular probe. wikidata.org Furthermore, studies suggesting this compound can influence cell cycle progression in cancer cells and potentially induce apoptosis point to interactions with key regulatory mechanisms within biological systems. wikidata.org
The reported interaction of this compound with viral proteases, particularly in the context of SARS-CoV-2, highlights a specific molecular target. wikidata.org This interaction, studied through techniques like molecular docking, exemplifies how the compound's structure allows it to engage with biological macromolecules. wikidata.org Such specific binding events are precisely what molecular probes are designed to investigate or exploit. While this compound itself may not be a synthetic probe with an attached reporter tag, its natural ability to interact with defined biological targets makes it an intrinsic probe for understanding the function and vulnerability of these targets and pathways. Studying the precise nature of this compound's binding to viral proteases or its influence on enzymatic activities can provide valuable information about the structure-activity relationships required for modulating these targets, guiding the design of more specific probes or therapeutic agents.
Design of this compound-Based Tools for Cellular and Molecular Research
The structural framework of this compound, encompassing a quinoline (B57606) core, a methoxy (B1213986) group, and a methylenedioxyphenethyl chain, offers a scaffold for chemical modification. wikidata.org The design of chemical tools for cellular and molecular research often involves modifying natural products or synthesizing analogs to enhance specificity, introduce reporting capabilities (e.g., fluorescence), or enable immobilization for pull-down assays.
Although specific examples of designed this compound-based tools were not detailed in the search results, the principles of chemical biology suggest several possibilities. The quinoline core, being an aromatic system prone to electrophilic substitution, and the presence of functional groups like the methoxy and methylenedioxy moieties, provide sites for chemical diversification. wikidata.org By chemically modifying this compound, researchers could potentially create derivatives with altered solubility, enhanced cell permeability, or the ability to be conjugated to fluorescent dyes or affinity tags.
For instance, synthesizing fluorescently labeled this compound analogs could allow for the visualization of its cellular uptake, distribution, and localization, providing insights into its site of action. Attaching affinity tags could enable the isolation and identification of proteins or other biomolecules that directly interact with this compound within a complex cellular environment. These designed this compound-based tools would serve as valuable instruments for dissecting the molecular mechanisms underlying its observed biological effects, such as its influence on cell cycle or its interaction with viral proteases. The development of such tools is a common practice in chemical biology to move from observing a biological effect to understanding the underlying molecular interactions.
Bridging Natural Product Chemistry with Biological Systems
The study of this compound inherently bridges the disciplines of natural product chemistry and biological systems research. Natural product chemistry focuses on the isolation, structure elucidation, biosynthesis, and synthesis of compounds from natural sources. wikipedia.orgwikidata.orgmims.com Biological systems research investigates the complex processes occurring within living organisms. The intersection lies in understanding how the chemical structures of natural products dictate their interactions with biological molecules and pathways, leading to observed biological activities.
This compound, as a quinoline alkaloid, exemplifies this bridge. Its isolation from Galipea officinalis is a natural product chemistry endeavor. wikidata.org Determining its chemical structure and understanding its properties fall under this domain. Subsequently, investigating its effects on inflammation, cancer cells, or viruses involves biological assays and studies of biological systems. wikidata.org The bridging aspect comes in correlating the chemical features of this compound with its biological outcomes. For example, understanding which parts of the this compound molecule are crucial for inhibiting viral proteases or influencing cell cycle progression requires a combined chemical and biological approach. This involves synthesizing analogs with specific modifications and testing their biological activity, thereby establishing structure-activity relationships. wikidata.org This integrated approach, where chemical understanding informs biological investigation and biological findings guide chemical synthesis, is central to chemical biology and the study of natural products like this compound. mims.com
Interdisciplinary Research Collaborations in this compound Studies
Research into natural products with biological activity, such as this compound, necessitates interdisciplinary collaborations. The complexity of identifying, characterizing, and understanding the biological roles of these compounds requires expertise from various scientific fields. fishersci.cafishersci.iencats.iometabolomicsworkbench.org
Studying this compound involves chemists who specialize in isolation, purification, structural characterization (using techniques like NMR and mass spectrometry), and synthesis. wikidata.org Biologists and pharmacologists are crucial for designing and conducting experiments to evaluate its effects on cells, enzymes, pathogens, and biological pathways. wikidata.org Researchers with expertise in computational biology and cheminformatics may be involved in molecular docking studies to predict interactions with targets like viral proteases or to analyze structure-activity relationships. wikidata.org
Future Research Directions and Unresolved Questions in Cusparine Studies
Elucidation of Remaining Unresolved Mechanistic Pathways
While some of Cusparine's reported activities have been linked to potential mechanisms, such as COX-2 inhibition for anti-inflammatory effects and interaction with viral proteases for antiviral activity, the precise molecular pathways remain largely unclear benchchem.comresearchgate.net. Research is needed to fully delineate how this compound exerts its diverse pharmacological effects. This includes investigating its detailed interactions within biological systems, its stability under physiological conditions, and its metabolic fate benchchem.com. In vitro studies have suggested pH-dependent stability, with degradation occurring at extreme pH values benchchem.com. Electrochemical studies have proposed coupled half-reactions relevant to its synthesis, but experimental validation is pending benchchem.com. Further research employing advanced biochemical and cellular techniques is crucial to map the complete cascade of events triggered by this compound and its potential metabolites. Investigating its metabolic pathways in biological systems, potentially using isotopic labeling and metabolomics profiling, could help identify phase I/II metabolites and account for interspecies variability benchchem.com.
Exploration of Novel Biological Targets
Current research has identified some potential biological targets for this compound, including smooth muscle contractions (antispasmodic), adrenergic receptors (sympathomimetic), and viral proteases (antiviral) benchchem.comresearchgate.net. Studies also suggest potential inhibition of certain enzymes involved in disease processes and influence on cell cycle progression in cancer cells, potentially leading to apoptosis benchchem.com. Its effects on signaling pathways related to inflammation and cell survival are also areas of ongoing research benchchem.com. However, the full range of proteins, enzymes, and signaling molecules that this compound interacts with is yet to be comprehensively explored. Identifying novel biological targets could reveal new therapeutic applications and provide a deeper understanding of its polypharmacology. High-throughput screening methods, proteomic approaches, and advanced computational techniques like molecular docking and dynamics simulations could be employed to predict and validate new targets researchgate.netnaturalproducts.net. The potential interaction with multiple cellular targets highlights the vast chemical diversity and favorable drug-like properties of natural compounds like this compound naturalproducts.net.
Development of Advanced Synthetic Methodologies for Enantiopure this compound and Analogs
The synthesis of this compound and its analogs, particularly in enantiopure forms, presents a significant area for future research researchgate.netnih.gov. Enantiomers of chiral compounds often exhibit different biological activities, making the development of stereoselective synthetic routes critical for evaluating the full therapeutic potential of this compound and designing more potent and specific derivatives irbbarcelona.org. While some asymmetric syntheses of related tetrahydroquinoline alkaloids, including (-)-Cuspareine, have been reported, focusing on the quinoline (B57606) core and introducing stereogenic centers, developing more efficient and scalable methods for enantiopure this compound itself and a wider range of its analogs is essential researchgate.netresearchgate.netresearchgate.net. Approaches such as asymmetric catalysis, including organometallic complexes and biocatalysts, and novel coupling reactions are promising avenues researchgate.netirbbarcelona.orgresearchgate.netscribd.comacs.org. Exploring different synthetic strategies, including reductive amination and intramolecular C-N coupling, could lead to improved yields and enantioselectivity benchchem.comresearchgate.netresearchgate.net. The development of advanced synthetic methodologies will facilitate the production of sufficient quantities of well-characterized, enantiopure compounds for rigorous biological evaluation.
Investigation of Synergistic Effects with Other Bioactive Compounds
Natural products often exhibit enhanced therapeutic effects when used in combination with other bioactive compounds due to synergistic interactions texilajournal.com. Research into the potential synergistic effects of this compound with other known therapeutic agents or natural compounds could lead to the development of more effective combination therapies. This is particularly relevant in areas where this compound has shown promise, such as infectious diseases (malaria, leishmaniasis, viral infections) and cancer, where combination therapies are common strategies to improve efficacy and overcome resistance researchgate.netresearchgate.netnih.govtexilajournal.com. Studies could explore combinations with conventional drugs or other natural products with complementary mechanisms of action. Evaluating these interactions through in vitro and in vivo studies would be crucial to identify beneficial combinations and understand the underlying mechanisms of synergy.
Advancing Translational Chemical Biology through this compound Research
Translational chemical biology aims to bridge the gap between fundamental chemical research and clinical applications tcbresearchgroup.comthegauntgroup.com. Future research on this compound should increasingly focus on translational aspects, moving from in vitro studies to in vivo models and ultimately to potential clinical investigations. This involves utilizing chemical biology tools and approaches to study this compound's interactions in more complex biological systems, assess its pharmacokinetics and pharmacodynamics, and evaluate its efficacy and safety in relevant disease models. Advancing translational chemical biology through this compound research requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. This could involve developing targeted delivery systems for this compound, creating chemical probes to study its targets in living systems, and conducting preclinical studies to support potential clinical trials.
Q & A
Q. How can researchers ensure transparency when reporting contradictory results in this compound studies?
- Methodological Answer : Adopt the MIAME (Minimum Information About a Microarray Experiment) standard for omics data or CHEMR for chemical analysis. Disclose all raw data, software parameters, and preprocessing steps. Use platforms like Zenodo or Figshare for open data sharing, and address contradictions in the discussion section by hypothesizing mechanisms (e.g., stereochemical variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
